molecular formula C11H13NO2 B1590595 3,4-Diethoxybenzonitrile CAS No. 60758-87-4

3,4-Diethoxybenzonitrile

Cat. No. B1590595
Key on ui cas rn: 60758-87-4
M. Wt: 191.23 g/mol
InChI Key: AQPTYFCFZUQSLC-UHFFFAOYSA-N
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Patent
US06583163B2

Procedure details

A solution of 29 g of 3,4-diethoxybenzonitrile and 23 g of thioacetamide in 120 ml of 10% hydrochloric acid-DMF was stirred at 90° C. for 3 hours and then 130° C. for 5 hours. After evaporation of the solvent, the residue was washed with diethyl ether (2×100 ml) and water (2×100 ml). The resulting crystals were collected by filtration and dried to obtain 21.7 g of 3,4-diethoxythiobenzamide.
Quantity
29 g
Type
reactant
Reaction Step One
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]1[CH:5]=[C:6]([CH:9]=[CH:10][C:11]=1[O:12][CH2:13][CH3:14])[C:7]#[N:8])[CH3:2].C(N)(=[S:17])C>Cl.CN(C=O)C>[CH2:1]([O:3][C:4]1[CH:5]=[C:6]([CH:9]=[CH:10][C:11]=1[O:12][CH2:13][CH3:14])[C:7]([NH2:8])=[S:17])[CH3:2] |f:2.3|

Inputs

Step One
Name
Quantity
29 g
Type
reactant
Smiles
C(C)OC=1C=C(C#N)C=CC1OCC
Name
Quantity
23 g
Type
reactant
Smiles
C(C)(=S)N
Name
Quantity
120 mL
Type
solvent
Smiles
Cl.CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After evaporation of the solvent
WASH
Type
WASH
Details
the residue was washed with diethyl ether (2×100 ml) and water (2×100 ml)
FILTRATION
Type
FILTRATION
Details
The resulting crystals were collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(C)OC=1C=C(C(=S)N)C=CC1OCC
Measurements
Type Value Analysis
AMOUNT: MASS 21.7 g
YIELD: CALCULATEDPERCENTYIELD 63.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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